Glucovanillin

Catalog No.
S628457
CAS No.
494-08-6
M.F
C14H18O8
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucovanillin

CAS Number

494-08-6

Product Name

Glucovanillin

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

LPRNQMUKVDHCFX-RKQHYHRCSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

glucovanillin

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Food and Flavor Science

  • Flavoring agent: Glucovanillin possesses a unique flavor profile, offering a sweeter and less intense taste compared to vanillin. This makes it a valuable ingredient in the food and beverage industry for enhancing the flavor of various products, including confectionery, desserts, and beverages [].
  • Food preservative: Research suggests that glucovanillin exhibits antimicrobial properties, potentially extending the shelf life of food products by inhibiting the growth of spoilage microorganisms [].

Pharmaceutical Research

  • Antioxidant: Glucovanillin demonstrates strong antioxidant activity, potentially offering protection against oxidative stress and its associated health complications [].
  • Cancer therapy: Studies have explored the potential of glucovanillin in cancer treatment due to its observed anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines []. However, further research is necessary to determine its efficacy and safety in clinical settings.
  • Drug delivery system: Glucovanillin's unique properties are being investigated for its potential use in developing novel drug delivery systems. These systems aim to improve drug solubility, bioavailability, and targeted delivery to specific tissues [].

Other Research Applications

  • Cosmetics: Glucovanillin's antioxidant and potential skin-conditioning properties are being explored for use in cosmetic formulations [].
  • Analytical chemistry: Glucovanillin serves as a valuable analytical tool due to its unique chemical properties and ease of detection. It's used in various analytical techniques for detecting specific compounds and assessing their quality [].

Glucovanillin, scientifically known as vanillin 4-O-β-D-glucoside, is a glycosylated form of vanillin, the primary flavor compound in vanilla. This compound plays a crucial role in the flavor profile of vanilla products, as it serves as a precursor to vanillin. Upon hydrolysis by endogenous β-glucosidase enzymes, glucovanillin releases vanillin, contributing to the characteristic aroma and taste of vanilla . Glucovanillin is primarily found in the green pods of the vanilla plant, Vanilla planifolia, where it accumulates in significant quantities .

The mechanism of action of glucovanillin is not fully understood. However, studies suggest it exhibits anti-inflammatory properties in cell cultures []. This might be linked to its interaction with specific cellular pathways involved in inflammation. Additionally, research suggests glucovanillin interacts with taste receptor cells, potentially influencing taste perception, but the underlying mechanism needs further exploration [].

  • Hydrolysis: Catalyzed by β-glucosidase enzymes, this reaction breaks down glucovanillin into glucose and free vanillin. This process is essential during the curing of vanilla beans, where enzymatic hydrolysis occurs .
  • Oxidation: Under specific conditions, glucovanillin can be oxidized to form vanillic acid, which is another important compound in the flavor industry.
  • Glycosylation: This reaction can also occur during its synthesis, where a glucose molecule is attached to vanillin through glycosyltransferase enzymes.

Glucovanillin exhibits several biological activities:

  • Antioxidant Properties: Studies suggest that glucovanillin has potential antioxidant effects, which may contribute to its therapeutic applications.
  • Antimicrobial Activity: Research indicates that glucovanillin may possess antimicrobial properties, making it a candidate for various medicinal uses.
  • Role in Plant Metabolism: In plants, glucovanillin is involved in metabolic pathways that lead to the production of vanillin and other related compounds .

The synthesis of glucovanillin can be achieved through various methods:

  • Enzymatic Synthesis: This method involves the glycosylation of vanillin using glycosyltransferase enzymes. The reaction typically occurs under mild conditions with suitable glycosyl donors and acceptors .
  • Microbial Production: Engineered strains of Saccharomyces cerevisiae are often used in industrial settings to produce glucovanillin. These microorganisms are modified to express specific enzymes that facilitate the conversion of vanillin to its glucoside form.
  • Traditional Extraction: Glucovanillin can also be extracted from green vanilla pods through enzymatic processes that involve cell wall degradation and hydrolysis .

Glucovanillin has diverse applications across various fields:

  • Flavor and Fragrance Industry: It is widely used as a natural source for vanillin production, enhancing the flavor and aroma of food products and fragrances.
  • Pharmaceuticals: Due to its potential health benefits, including antioxidant and antimicrobial properties, glucovanillin is being investigated for therapeutic applications.
  • Research: It serves as a valuable compound for studying enzymatic processes and metabolic pathways in plants .

Research on glucovanillin's interactions primarily focuses on its enzymatic hydrolysis:

  • The hydrolysis process is influenced by various factors such as enzyme concentration, temperature, and substrate accessibility. Studies indicate that optimal conditions for hydrolysis can significantly enhance vanillin yield from glucovanillin during vanilla bean processing .
  • The kinetics of glucovanillin hydrolysis have been examined using different enzymatic combinations to maximize efficiency in extracting vanillin from vanilla pods .

Several compounds are structurally or functionally similar to glucovanillin:

Compound NameStructure/FunctionalityUnique Features
VanillinAglycone form released from glucovanillinPrimary flavor component in vanilla
Vanillic AcidOxidation product of vanillinHas different sensory properties compared to vanillin
p-HydroxybenzaldehydeRelated aromatic aldehydePrecursor to various synthetic flavors
p-Hydroxybenzoic AcidDerivative related to phenolic compoundsUsed in pharmaceuticals and as a preservative

Glucovanillin stands out due to its glycosylated nature, which affects its solubility and stability compared to its aglycone counterpart (vanillin) and other related compounds. Its unique role as a precursor in the biosynthesis of vanillin makes it significant in both natural flavor production and potential health applications .

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

314.10016753 g/mol

Monoisotopic Mass

314.10016753 g/mol

Boiling Point

571.00 to 573.00 °C. @ 760.00 mm Hg

Heavy Atom Count

22

Melting Point

188 - 192 °C

UNII

H81U1KBS6E

Other CAS

494-08-6

Wikipedia

Vanilloside

Dates

Modify: 2023-08-15

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